molecular formula C8H14N2O B13172292 N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine

N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine

Cat. No.: B13172292
M. Wt: 154.21 g/mol
InChI Key: YORMATAXHWPXGT-UHFFFAOYSA-N
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Description

N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine is an organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a furan ring and an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine typically involves the reaction of 2-furylacetonitrile with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The furan ring and aminoethyl group play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-2-(2-thienyl)ethyl]-N,N-dimethylamine
  • N-[2-amino-2-(2-pyridyl)ethyl]-N,N-dimethylamine
  • N-[2-amino-2-(2-phenyl)ethyl]-N,N-dimethylamine

Uniqueness

N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in research and industrial applications, as it can participate in specific reactions and interactions that similar compounds may not .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(furan-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C8H14N2O/c1-10(2)6-7(9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3

InChI Key

YORMATAXHWPXGT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CO1)N

Origin of Product

United States

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